IV-255

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

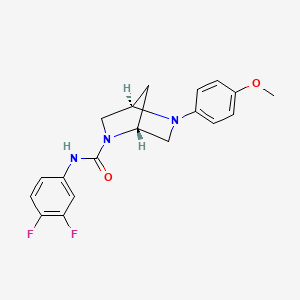

Molecular Formula |

C19H19F2N3O2 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

(1R,4R)-N-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide |

InChI |

InChI=1S/C19H19F2N3O2/c1-26-16-5-3-13(4-6-16)23-10-15-9-14(23)11-24(15)19(25)22-12-2-7-17(20)18(21)8-12/h2-8,14-15H,9-11H2,1H3,(H,22,25)/t14-,15-/m1/s1 |

InChI Key |

LUTFUXGPBODRIB-HUUCEWRRSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C[C@H]3C[C@@H]2CN3C(=O)NC4=CC(=C(C=C4)F)F |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC3CC2CN3C(=O)NC4=CC(=C(C=C4)F)F |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of IV-255

This guide provides a comprehensive overview of the mechanism of action of this compound, a selective small molecule inhibitor of the BRG1 (Brahma-related gene 1) bromodomain. The information is compiled from recent studies and is intended for a technical audience engaged in drug discovery and development.

Core Mechanism of Action: Selective Inhibition of the BRG1 Bromodomain

This compound functions as a selective inhibitor of the bromodomain (BRD) of BRG1, which is a catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2][3][4] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.

The selectivity of this compound is a key feature; it binds to the bromodomain of BRG1 but not to the highly similar bromodomain of BRM (Brahma), another ATPase subunit of the SWI/SNF complex.[1][2][3][4] Structural and mutational analyses have identified Tyrosine 1497 (Tyr1497) within the BRG1 bromodomain as a critical residue for the binding of this compound.[1][2][3][4] Mutation of this residue to phenylalanine (Tyr1497Phe) abrogates the sensitizing effect of this compound to DNA damaging agents.[1]

By inhibiting the BRG1 bromodomain, this compound disrupts the normal function of the SWI/SNF complex in DNA repair. This leads to an impaired DNA double-strand break (DSB) response, making cancer cells more susceptible to the cytotoxic effects of DNA damaging agents.[1][2][3][4]

Pharmacological Effects of this compound

The primary pharmacological effect of this compound is the sensitization of cancer cells, particularly glioblastoma (GBM), to standard-of-care chemotherapies like temozolomide (TMZ) and other DNA damaging agents such as bleomycin.[1][2][3][5]

Key effects include:

-

Increased DNA Damage: In the presence of TMZ, this compound treatment leads to a significant increase in γH2AX staining in GBM cell nuclei.[1][2][3][4] γH2AX is a marker for DNA double-strand breaks, indicating that this compound impairs the cell's ability to repair this damage.

-

Enhanced Apoptosis: this compound sensitizes GBM cells to TMZ-induced apoptosis.[1][3][4] This is evidenced by increased cleavage of PARP (Poly (ADP-ribose) polymerase) and caspase-3, key markers of the apoptotic cascade.[1][3][4]

-

Inhibition of Cancer Stem-like Properties: In uveal melanoma (UM) cells, this compound has been shown to disrupt stem-like functions. It reduces the expression of stemness markers ANGPTL4 and STAT3 and impairs the sphere-forming capacity of these cells in 3D cultures.[6]

-

Inhibition of Invasiveness: this compound has been observed to inhibit the invasiveness of GBM cells.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from the cited studies.

Table 1: Cellular Effects of this compound in Glioblastoma (GBM) Cells

| Cell Line | Treatment | Concentration | Effect | Reference |

| LN229 and U251 | This compound + TMZ | 20 µM (this compound), 200 µM (TMZ) | Increased DNA damage (γH2AX staining) | [1] |

| LN229 and U251 | This compound + TMZ | 10 µM (this compound), 200 µM (TMZ) | Increased cell death | [1] |

Table 2: Effects of this compound on Stem-like Properties in Uveal Melanoma (UM) Cells

| Cell Line | Treatment | Effect | p-value | Reference |

| MP41 | This compound | 45% reduction in STAT3 expression | <0.05 | [6] |

| MP41 | This compound | 50% reduction in ANGPTL4 expression | <0.01 | [6] |

| MP41 | This compound | 40% reduction in TNFSRF14 expression | <0.05 | [6] |

| MP41 | This compound | 65% reduction in sphere-forming capacity | <0.01 | [6] |

Experimental Protocols

Below are the methodologies for key experiments cited in the literature.

1. Cell Death ELISA

-

Objective: To quantify apoptosis in response to drug treatment.

-

Method:

-

GBM cells (U251 and LN229) were seeded and treated with this compound (10 µM) alone or in combination with TMZ (200 µM). Control cells were treated with vehicle (DMSO).

-

After 72 hours of incubation, cytoplasmic histone-associated DNA fragments were measured using the Cell Death Detection ELISAPLUS kit (Roche) according to the manufacturer's instructions.[1]

-

2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the binding of this compound to the BRG1 bromodomain.

-

Method:

-

LN-229 and U251 BRG1KO cells expressing various BRG1 epitope-tagged BRD mutant constructs were treated with this compound (30 µM) or vehicle (DMSO) for 3 hours.

-

The cells were then heated over a temperature range from 44.5°C to 55.6°C for 5 minutes.

-

Cells were lysed and placed on ice at 4°C.

-

The cell lysates were then subjected to immunoblotting for BRG1 or Actin to assess protein stability as an indicator of ligand binding.[1]

-

3. Immunostaining for γH2AX

-

Objective: To assess the extent of DNA double-strand breaks.

-

Method:

-

Parental LN229 and U251 GBM cells were treated with TMZ (200 µM) and this compound (20 µM).

-

After 48 hours of treatment, cells were fixed and immunostained for γH2AX.

-

Immunostaining analysis was performed on a Zeiss LSM 700 confocal microscope and data were analyzed with ZEN software.[1]

-

4. Clonogenic Assay (3D Sphere Formation)

-

Objective: To quantify the self-renewal capacity of uveal melanoma cells.

-

Method:

-

UM MP41 cells were cultured in ultra-low attachment plates with 0.6% methyl cellulose to support spheroid formation.

-

Cells were treated with this compound.

-

Sphere formation was measured using ImageJ software to quantify the number and size of spheres.[6]

-

5. Quantitative PCR (qPCR)

-

Objective: To analyze the expression of stemness and severity markers.

-

Method:

-

Total RNA was extracted from UM MP41 cells treated with this compound.

-

cDNA was synthesized from the RNA.

-

qPCR was performed to analyze the expression levels of STAT3, ANGPTL4, and TNFSRF14.

-

Gene expression was normalized to the housekeeping gene β-actin.[6]

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the BRG1 bromodomain, impairing DNA repair and enhancing TMZ-induced apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the in vitro efficacy of this compound in cancer cell lines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. login.medscape.com [login.medscape.com]

- 4. Tyr1497 in the BRG1 Bromodomain of the SWI/SNF Complex is Critical for the Binding and Function of a Selective BRG1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to NKTR-255: A Novel IL-15 Receptor Agonist

An Important Note on Nomenclature: Initial research queries for "IV-255" yielded information on two distinct therapeutic agents. The first, this compound, is described as a selective small molecule inhibitor of the BRG1 bromodomain. The second, and the subject of this technical guide, is NKTR-255, a polymer-conjugated form of recombinant human Interleukin-15 (rhIL-15). Due to the extensive publicly available data on NKTR-255 regarding its discovery, synthesis, mechanism of action, and clinical development, this guide will focus exclusively on this compound. It is presumed that the intended topic of interest is NKTR-255, a significant agent in the field of cancer immunotherapy.

Introduction

NKTR-255 is an investigational cancer immunotherapeutic designed to harness the potent anti-tumor properties of Interleukin-15 (IL-15).[1][2][3][4][5][6] Developed by Nektar Therapeutics, NKTR-255 is a polyethylene glycol (PEG) conjugate of recombinant human IL-15 (rhIL-15). This strategic modification is engineered to improve the pharmacokinetic profile of rhIL-15, thereby providing sustained signaling through the IL-15 receptor pathway and enhancing the proliferation, activation, and survival of crucial anti-tumor immune cells, namely Natural Killer (NK) cells and CD8+ T cells.[1][4] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical findings related to NKTR-255 for researchers, scientists, and drug development professionals.

Discovery and Rationale

The therapeutic potential of IL-15 as a cancer immunotherapy stems from its ability to stimulate the expansion and effector function of NK cells and CD8+ T cells, two key components of the anti-tumor immune response, without significantly expanding regulatory T cells (Tregs).[7][8] However, the clinical utility of unmodified rhIL-15 is hampered by its short circulating half-life, necessitating frequent and high-dose administration, which can lead to toxicity.

NKTR-255 was developed to overcome these limitations. The core concept was to attach a polyethylene glycol (PEG) polymer to the rhIL-15 molecule. This process, known as PEGylation, is a well-established strategy in drug development to increase the hydrodynamic size of a protein, thereby reducing its renal clearance and extending its plasma half-life.[9][10][11] The specific PEGylation strategy for NKTR-255 was designed to maintain the full biological activity of IL-15, allowing it to effectively engage its receptor complex.[1][4]

Synthesis of NKTR-255

The synthesis of NKTR-255 involves a multi-step process that begins with the production of recombinant human IL-15, followed by its conjugation to a polyethylene glycol (PEG) polymer. While the precise, proprietary details of the manufacturing process employed by Nektar Therapeutics are not publicly available, the general principles of rhIL-15 production and protein PEGylation provide a framework for understanding the synthesis of NKTR-255.

Recombinant Human IL-15 (rhIL-15) Production

The production of rhIL-15 for therapeutic use is typically achieved through recombinant DNA technology.

Experimental Protocol: General Production of rhIL-15

-

Gene Synthesis and Cloning: The human IL-15 cDNA sequence is optimized for expression in a suitable host system, such as E. coli. The optimized gene is then inserted into an expression plasmid, often containing elements for high-level transcription and translation.

-

Transformation and Expression: The expression plasmid is transformed into the chosen E. coli strain. The bacteria are cultured in large-scale fermenters under controlled conditions to achieve high-density growth. Protein expression is induced, leading to the production of rhIL-15, which often accumulates in inclusion bodies.

-

Purification and Refolding: The E. coli cells are harvested and lysed. The inclusion bodies containing the rhIL-15 are isolated and washed. The protein is then solubilized using denaturing agents.

-

Chromatography: The solubilized rhIL-15 is subjected to a series of chromatographic steps to purify it from host cell proteins and other contaminants.

-

Refolding: The purified, denatured rhIL-15 is refolded into its biologically active conformation. This is a critical step that is often achieved by gradually removing the denaturing agent in a refolding buffer containing redox agents to facilitate correct disulfide bond formation.

-

Final Purification: The refolded rhIL-15 is further purified using chromatographic techniques to remove any remaining impurities and aggregates. The final product is a highly pure and biologically active rhIL-15 protein.[12]

PEGylation of rhIL-15

PEGylation involves the covalent attachment of PEG chains to the protein. The specific chemistry used for NKTR-255 is proprietary, but common methods for protein PEGylation involve reacting activated PEG polymers with specific amino acid residues on the protein surface, such as lysine or cysteine. The process for NKTR-255 is designed to be site-specific to ensure that the PEGylation does not interfere with the receptor-binding domains of IL-15.

Conceptual Protocol: Site-Specific PEGylation of rhIL-15

-

Activation of PEG: A PEG polymer of a specific molecular weight is chemically activated to make it reactive towards a target functional group on the rhIL-15 molecule.

-

Conjugation Reaction: The activated PEG is reacted with the purified, refolded rhIL-15 under controlled conditions (e.g., pH, temperature, and stoichiometry) to ensure site-specific conjugation.

-

Purification of the Conjugate: The PEGylated rhIL-15 (NKTR-255) is purified from unreacted PEG, unconjugated rhIL-15, and any reaction byproducts using chromatographic techniques such as ion-exchange or size-exclusion chromatography.

-

Characterization and Formulation: The final NKTR-255 product is extensively characterized to ensure its identity, purity, and potency. It is then formulated in a stable buffer for administration.

Mechanism of Action

NKTR-255 exerts its therapeutic effects by activating the IL-15 signaling pathway in immune cells, primarily NK cells and CD8+ T cells.

IL-15 Signaling Pathway

The IL-15 receptor is a heterotrimeric complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (CD122) chain, and the common gamma chain (γc, CD132). IL-15 signaling can occur through two main mechanisms: cis-presentation and trans-presentation. NKTR-255 is capable of engaging in both forms of presentation.

-

Cis-presentation: An immune cell expresses both IL-15Rα and the IL-2/15Rβγc complex. IL-15 binds to IL-15Rα on the same cell, and this complex then signals through the β and γc chains.

-

Trans-presentation: One cell, often a dendritic cell or monocyte, presents IL-15 bound to its surface IL-15Rα to a neighboring cell, such as an NK cell or CD8+ T cell, that expresses the IL-2/15Rβγc complex.

Upon binding of NKTR-255 to the IL-15 receptor complex, a downstream signaling cascade is initiated, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Caption: NKTR-255 signaling pathway in NK and CD8+ T cells.

The activation of these pathways leads to the upregulation of genes involved in cell survival (e.g., Bcl-2), proliferation, and effector functions (e.g., granzyme B and perforin).

Quantitative Data

The efficacy and characteristics of NKTR-255 have been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Receptor Binding Affinity

| Ligand | Receptor | Dissociation Constant (KD) |

| rhIL-15 | Human IL-15Rα | High Affinity |

| rhIL-15 | Human IL-2Rβ | Modest Affinity |

| NKTR-255 | Human IL-15Rα | Similar to rhIL-15 |

| NKTR-255 | Human IL-2Rβ | Similar to rhIL-15 |

Note: Specific KD values are often proprietary. The table reflects the relative affinities reported in the literature.[1]

Table 2: In Vivo Pharmacokinetics in Mice

| Compound | Clearance (mL/hour/kg) | Effective Half-life (hours) |

| rhIL-15 | 507 | 0.168 |

| NKTR-255 | 2.31 | 15.2 |

Data from a preclinical study in mice.[13]

Table 3: In Vivo Expansion of Immune Cells in Mice

| Treatment | Cell Type | Fold Increase vs. Vehicle |

| NKTR-255 (single dose) | Splenic NK cells | ~2-fold |

| NKTR-255 (single dose) | Splenic CD8+ T cells | ~2.5-fold |

Data from a study in C57BL/6 mice 5 days after a single dose of NKTR-255.

Table 4: Clinical Efficacy in Relapsed/Refractory Large B-cell Lymphoma (LBCL)

| Treatment Arm | Number of Patients (n) | 6-Month Complete Response (CR) Rate |

| NKTR-255 + CAR-T | 11 | 73% |

| Placebo + CAR-T | 4 | 50% |

Data from a Phase 2 trial (NCT05664217) in patients with R/R LBCL who received NKTR-255 after CD19-directed CAR T-cell therapy.[5][14][15]

Experimental Protocols

The characterization of NKTR-255 has involved a range of in vitro and in vivo experimental assays.

In Vitro pSTAT5 Signaling Assay

This assay is used to determine the ability of NKTR-255 to activate the JAK/STAT signaling pathway in target cells.

Experimental Protocol: pSTAT5 Flow Cytometry

-

Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Stimulation: Incubate the PBMCs with varying concentrations of NKTR-255, rhIL-15, or a control for a short period (e.g., 15-30 minutes) at 37°C.

-

Fixation: Fix the cells with a formaldehyde-based fixation buffer to preserve the phosphorylation state of STAT5.

-

Permeabilization: Permeabilize the cells with a methanol-based buffer to allow intracellular staining.

-

Staining: Stain the cells with a cocktail of fluorescently labeled antibodies, including an antibody specific for phosphorylated STAT5 (pSTAT5) and antibodies to identify cell surface markers of NK cells (e.g., CD3-, CD56+) and T cell subsets (e.g., CD3+, CD8+).

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of pSTAT5-positive cells within the NK and CD8+ T cell populations.

In Vivo Murine Tumor Model

Animal models are crucial for evaluating the in vivo anti-tumor efficacy of NKTR-255.

Caption: A typical experimental workflow for an in vivo tumor model.

Experimental Protocol: Daudi Lymphoma Xenograft Model

-

Cell Culture: Culture Daudi Burkitt's lymphoma cells in appropriate media.

-

Animal Model: Use immunodeficient mice (e.g., SCID or NSG mice) that can accept human tumor xenografts.

-

Tumor Implantation: Inject a defined number of Daudi cells intravenously into the mice.

-

Treatment: Once the tumor is established, randomize the mice into treatment groups to receive intravenous injections of NKTR-255 or a vehicle control at specified doses and schedules.

-

Monitoring: Monitor the mice regularly for tumor burden (e.g., by bioluminescence imaging if the tumor cells are engineered to express luciferase), body weight, and overall health.

-

Endpoint Analysis: At the end of the study, or when humane endpoints are reached, collect tissues (e.g., spleen, bone marrow, tumor) for analysis of immune cell populations by flow cytometry and assessment of tumor burden. Survival is also a key endpoint.

Clinical Development

NKTR-255 is being evaluated in multiple clinical trials, both as a monotherapy and in combination with other cancer therapies, for the treatment of hematologic malignancies and solid tumors.[1][3][4][6][16]

Phase 1 Trial in Hematologic Malignancies (NCT04136756)

This first-in-human, open-label, dose-escalation and dose-expansion study is evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of NKTR-255 alone and in combination with daratumumab or rituximab in patients with relapsed or refractory multiple myeloma or non-Hodgkin's lymphoma.[1][2][3]

Trial Design:

-

Dose Escalation: Successive cohorts of patients receive increasing doses of NKTR-255 to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).

-

Dose Expansion: Additional patients are enrolled at the RP2D to further evaluate the safety and preliminary efficacy of NKTR-255 as a monotherapy and in combination with standard-of-care antibodies.

Conclusion

NKTR-255 represents a promising advancement in IL-15-based immunotherapy. Through its engineered design, it overcomes the pharmacokinetic limitations of rhIL-15, leading to sustained activation of the IL-15 pathway and robust expansion of anti-tumor NK and CD8+ T cells. Preclinical and early clinical data have demonstrated its potential to enhance anti-tumor immunity, both as a single agent and in combination with other cancer therapies. Ongoing and future clinical studies will further delineate the therapeutic role of NKTR-255 in the evolving landscape of cancer immunotherapy.

References

- 1. nektar.com [nektar.com]

- 2. Phase I study protocol: NKTR-255 as monotherapy or combined with daratumumab or rituximab in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. NKTR-255 in Combination With CAR-T Cell Therapy for the Treatment of Relapsed or Refractory Large B-cell Lymphoma [ctv.veeva.com]

- 5. oncodaily.com [oncodaily.com]

- 6. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 8. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. dial.uclouvain.be [dial.uclouvain.be]

- 11. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Manufacturing of Recombinant Human Interleukin 15. I. Production Cell Line Development and Protein Expression in E. coli with Stop Codon Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Paper: NKTR-255 Vs Placebo to Enhance Complete Responses and Durability Following CD19-Directed CAR-T Therapy in Patients with Relapsed/ Refractory (R/R) Large B-Cell Lymphoma (LBCL) [ash.confex.com]

- 14. altasciences.com [altasciences.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. nektar.com [nektar.com]

Preliminary Preclinical Studies on IV-255: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

IV-255 is a novel, selective small-molecule inhibitor of the bromodomain of BRG1 (Brahma-related gene 1), a catalytic subunit of the SWI/SNF chromatin remodeling complex.[1] Preclinical investigations have highlighted its potential as a sensitizing agent in oncology, particularly in aggressive cancers such as glioblastoma (GBM) and uveal melanoma (UM). This document provides a comprehensive overview of the preliminary studies on this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction

The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling DNA accessibility for transcription, replication, and repair. The BRG1 subunit, frequently overexpressed in various cancers, has emerged as a promising therapeutic target.[1] this compound selectively binds to the bromodomain of BRG1, distinguishing it from other subunits like BRM.[1] This targeted inhibition disrupts the cancer cells' ability to respond to DNA damage, thereby enhancing the efficacy of cytotoxic therapies.

Mechanism of Action

This compound exerts its therapeutic effect by specifically targeting the bromodomain of BRG1. Structural and functional studies have identified the Tyr1497 residue within the BRG1 bromodomain as critical for the binding of this compound and its subsequent biological activity. By binding to this pocket, this compound impairs the DNA double-strand break (DSB) response in cancer cells. This disruption leads to increased DNA damage accumulation, as evidenced by elevated levels of phosphorylated H2AX (γH2AX), a sensitive marker for DSBs. Ultimately, this heightened DNA damage sensitizes cancer cells to apoptosis induced by DNA-damaging agents like temozolomide (TMZ).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Glioblastoma (GBM) Cell Lines

| Cell Line | Treatment | Concentration | Duration | Outcome |

| LN229 | This compound + TMZ | 20 µM (this compound), 200 µM (TMZ) | 48 hours | Increased γH2AX staining |

| U251 | This compound + TMZ | 20 µM (this compound), 200 µM (TMZ) | 48 hours | Increased γH2AX staining |

| LN229 | This compound + TMZ | 10 µM (this compound), 200 µM (TMZ) | 72 hours | Enhanced cell death |

| U251 | This compound + TMZ | 10 µM (this compound), 200 µM (TMZ) | 72 hours | Enhanced cell death |

Table 2: In Vitro Efficacy of this compound in Uveal Melanoma (UM) Cell Line MP41

| Assay Type | Treatment | Outcome | p-value |

| 2D Proliferation | This compound | No significant impact | p=0.78 |

| 3D Clonogenic Assay | This compound | 65% reduction in sphere-forming capacity | p<0.01 |

| qPCR (STAT3) | This compound | 45% reduction in expression | p<0.05 |

| qPCR (ANGPTL4) | This compound | 50% reduction in expression | p<0.01 |

| qPCR (TNFSRF14) | This compound | 40% reduction in expression | p<0.05 |

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the direct binding of this compound to the BRG1 protein in a cellular context.

-

Cell Treatment: Treat GBM cells (e.g., LN-229, U251) expressing epitope-tagged BRG1 with this compound (30 µM) or vehicle (DMSO) for 3 hours.[2]

-

Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them over a temperature gradient (e.g., 44.5°C to 55.6°C) for 5 minutes using a thermal cycler.[2]

-

Cell Lysis: Immediately after heating, place the cells on ice at 4°C and lyse them.

-

Protein Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Immunoblotting: Analyze the soluble fractions by immunoblotting for the epitope-tagged BRG1. Actin is used as a loading control. An increase in soluble BRG1 at higher temperatures in the this compound-treated samples indicates target engagement.[2]

γH2AX Immunostaining for DNA Damage

This protocol quantifies DNA double-strand breaks in response to treatment.

-

Cell Culture and Treatment: Grow GBM cells on 8-well glass chamber slides. Treat the cells with this compound (20 µM) with or without TMZ (200 µM) for 48 hours.[1]

-

Fixation and Permeabilization: Wash the slides with PBS and fix the cells with 4% paraformaldehyde in PBS containing 0.3% Triton-X100 for 30 minutes at room temperature.[1]

-

Blocking: Block the cells to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Imaging: Mount the slides and visualize the γH2AX foci using a confocal microscope. The number of foci per nucleus is quantified to assess the extent of DNA damage.

Uveal Melanoma 3D Spheroid Culture and Clonogenic Assay

This protocol assesses the impact of this compound on the self-renewal capacity of cancer stem-like cells.

-

Cell Culture: Culture the UM MP41 cell line in ultra-low attachment plates with 0.6% methyl cellulose to promote spheroid formation.[3]

-

Treatment: Treat the forming spheroids with this compound at the desired concentration.

-

Clonogenic Assay: After a set incubation period, quantify the number and size of the formed spheres using imaging software such as ImageJ.[3] A reduction in sphere-forming capacity in the treated group indicates an impairment of self-renewal.[3]

Quantitative PCR (qPCR) for Stemness Markers

This protocol measures changes in the expression of genes associated with cancer stemness.

-

Cell Culture and Treatment: Culture UM MP41 cells in 2D and treat with this compound.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse-transcribe it into cDNA.

-

qPCR: Perform qPCR using primers specific for STAT3, ANGPTL4, and TNFSRF14. Normalize the expression levels to a housekeeping gene such as β-actin.[3]

-

Data Analysis: Analyze the relative gene expression changes in the this compound-treated cells compared to the control group.[3]

Visualizations

Signaling Pathway of this compound in Sensitizing GBM to TMZ

References

An In-Depth Technical Guide to NKTR-255 and its Structural Analogs & Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

NKTR-255, formerly known as IV-255, is a pioneering immunotherapeutic agent currently under extensive investigation for its potential in oncology. As a polymer-conjugated form of recombinant human interleukin-15 (rhIL-15), NKTR-255 is designed to leverage the potent immunostimulatory properties of IL-15 while overcoming its inherent pharmacokinetic limitations. This technical guide provides a comprehensive overview of NKTR-255, its mechanism of action, and explores the landscape of its potential structural analogs and derivatives. By delving into the intricacies of its design, preclinical and clinical findings, and the broader context of modified IL-15-based therapies, this document aims to serve as a valuable resource for researchers and drug developers in the field of immuno-oncology.

Introduction to NKTR-255: The Core Molecule

NKTR-255 is an investigational cancer immunotherapy that consists of recombinant human IL-15 covalently bound to multiple polyethylene glycol (PEG) chains. This process, known as PEGylation, is a well-established strategy in pharmaceutical development to enhance the therapeutic profile of protein-based drugs.[1] The primary goal of PEGylating rhIL-15 to create NKTR-255 is to prolong its half-life in circulation, thereby enabling sustained signaling through the IL-15 receptor pathway and maximizing its anti-tumor effects.[2]

Chemical Structure and Synthesis

The core of NKTR-255 is the rhIL-15 protein, a 114-amino acid cytokine. The PEGylation process involves the covalent attachment of PEG polymers to specific amino acid residues on the surface of the IL-15 protein. While the exact proprietary details of Nektar Therapeutics' PEGylation technology for NKTR-255 are not fully disclosed, it is engineered to optimize the activation of the IL-15 pathway.

Mechanism of Action

NKTR-255 functions as an IL-15 receptor agonist.[1] IL-15 is a critical cytokine for the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ T cells, both of which are essential components of the anti-tumor immune response. NKTR-255 engages the IL-15 receptor complex (IL-15Rα/IL-2Rβγ), leading to the downstream activation of signaling pathways that promote the expansion and effector function of these cytotoxic immune cells.[3] Preclinical studies have demonstrated that NKTR-255 leads to a significant in vivo expansion of NK cells and CD8+ T cells.[4]

Structural Analogs and Derivatives of NKTR-255

While specific, named structural analogs of NKTR-255 are not extensively documented in publicly available literature, the field of cytokine engineering offers several avenues for creating derivatives with potentially enhanced or modified properties. These can be broadly categorized into modifications of the PEG component and alterations to the IL-15 protein itself.

Variations in PEGylation

The properties of a PEGylated protein can be fine-tuned by altering the size, number, and attachment sites of the PEG chains.

-

PEG Size and Number: Larger or more numerous PEG chains generally lead to a longer circulatory half-life but can sometimes reduce the biological activity of the protein by sterically hindering its interaction with its receptor.

-

Site-Specific PEGylation: Advanced PEGylation techniques allow for the attachment of PEG to specific amino acid residues, moving away from random conjugation. This can help to preserve the protein's active sites and maintain its potency.

IL-15 Muteins

Genetic engineering can be employed to create IL-15 variants, or "muteins," with altered receptor binding affinities or improved stability. The goal of creating IL-15 muteins is often to enhance its preferential binding to the IL-2Rβγc receptor, which is expressed on NK cells and CD8+ T cells, while minimizing interaction with the IL-2Rα subunit, which is associated with regulatory T cell (Treg) expansion and potential toxicity.

Chimeric IL-15 Cytokines

Another approach to creating IL-15 derivatives involves the fusion of the IL-15 protein with other molecules to enhance its function or targeting.

-

IL-15/IL-15Rα Complexes: Co-expression or fusion of IL-15 with the sushi domain of the IL-15 receptor alpha (IL-15Rα) has been shown to create a more stable and potent complex. This "superagonist" complex can be further modified, for instance, by fusion to an Fc domain to extend its half-life.

-

Antibody-Cytokine Fusions: Fusing IL-15 or its variants to a tumor-targeting antibody can direct the cytokine's activity to the tumor microenvironment, potentially increasing efficacy while reducing systemic side effects.

Experimental Data and Protocols

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of NKTR-255.

Table 1: Preclinical Efficacy of NKTR-255

| Parameter | Value | Species/Model | Reference |

| NK Cell Expansion (fold change) | ~2.0 | Mice | [4] |

| CD8+ T Cell Expansion (fold change) | ~2.5 | Mice | [4] |

Table 2: Clinical Efficacy of NKTR-255 in Combination with CD19-directed CAR-T Therapy in Relapsed/Refractory Large B-Cell Lymphoma

| Endpoint | NKTR-255 Group | Placebo Group | Reference |

| 6-Month Complete Response Rate (ITT population) | 73% (8/11) | 50% (2/4) | [5] |

| Re-expansion of CD8+ CAR-T cells | 73% (8/11) | 0% (0/4) | [5] |

Key Experimental Protocols

Protocol 1: In Vivo Assessment of NKTR-255 Induced Immune Cell Expansion

-

Animal Model: C57BL/6 mice.

-

Treatment: Administer a single intraperitoneal (i.p.) injection of NKTR-255 (e.g., 0.03 mg/kg) or a vehicle control (e.g., PBS).

-

Sample Collection: At a predetermined time point (e.g., 5 days post-injection), euthanize mice and harvest spleens.

-

Cell Preparation: Prepare single-cell suspensions from the spleens.

-

Flow Cytometry: Stain splenocytes with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, CD44, CD62L).

-

Data Analysis: Acquire data on a flow cytometer and analyze the frequency and absolute numbers of different immune cell populations.

Protocol 2: Assessment of NK Cell Cytotoxicity

-

Effector Cells: Isolate NK cells from peripheral blood mononuclear cells (PBMCs).

-

Target Cells: Use a suitable tumor cell line (e.g., K562) as target cells.

-

Co-culture: Co-culture the effector NK cells with the target cells at various effector-to-target (E:T) ratios.

-

Cytotoxicity Assay: Measure target cell lysis using a standard method such as a chromium-51 release assay or a calcein-AM release assay.

-

Data Analysis: Calculate the percentage of specific lysis at each E:T ratio.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to NKTR-255 and its evaluation.

Caption: Signaling pathway of NKTR-255 in NK and CD8+ T cells.

Caption: Preclinical evaluation workflow for NKTR-255 and its analogs.

Conclusion and Future Directions

NKTR-255 represents a significant advancement in the field of cytokine-based cancer immunotherapy. Its rational design, leveraging PEGylation to enhance the therapeutic window of IL-15, has shown considerable promise in preclinical and early clinical studies. While the development of specific structural analogs of NKTR-255 is an ongoing area of research, the broader landscape of IL-15 engineering, including the development of muteins and chimeric constructs, offers exciting possibilities for creating next-generation immunotherapies with improved efficacy and safety profiles. Future research will likely focus on optimizing the design of these molecules, exploring novel combination therapies, and identifying biomarkers to predict patient response. The continued exploration of NKTR-255 and its derivatives holds the potential to further unlock the power of the immune system in the fight against cancer.

References

- 1. Nektar Therapeutics Announces its First Publication of Preclinical Data Highlighting Anti-Tumor Properties of IL-15 Agonist, NKTR-255, in the Journal for ImmunoTherapy of Cancer (JITC) [prnewswire.com]

- 2. NKTR-255, a novel polymer-conjugated rhIL-15 with potent antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nektar and Collaborators Announce Preclinical Publication of Data for NKTR-255 and its Observed Improvement of NK Cell Function in Multiple Myeloma [prnewswire.com]

- 4. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

In Vitro Characterization of IV-255 (NKTR-255): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IV-255, also known as NKTR-255, is a novel investigational immunotherapeutic agent designed to enhance the body's anti-tumor immune response. It is a polymer-conjugated form of recombinant human interleukin-15 (rhIL-15), engineered to have an extended half-life and improved pharmacokinetic profile.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways and workflows.

Mechanism of Action

This compound is an IL-15 receptor agonist that stimulates the proliferation, activation, and survival of natural killer (NK) cells and CD8+ T cells, which are crucial components of the adaptive and innate immune systems.[1][3] Unlike native IL-15, which has a very short half-life, the polyethylene glycol (PEG) moiety of this compound reduces its clearance and allows for sustained signaling through the IL-15 receptor complex (IL-15Rα, IL-2/IL-15Rβ, and the common gamma chain γc).[1][2] This prolonged engagement with the IL-15 pathway leads to a durable expansion of cytotoxic immune effector cells.[2]

The signaling cascade initiated by this compound binding to its receptor complex primarily involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the phosphorylation of STAT5, which is critical for T cell proliferation.[4][5] Additionally, the PI3K/AKT and MAPK/ERK pathways are also activated downstream of IL-15 receptor engagement.[6]

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

| Analyte | Ligand | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |

| This compound (NKTR-255) | hIL-15Rα | 1.1 x 10^5 | 1.2 x 10^-4 | 1.1 |

| hIL-2Rβ | 2.9 x 10^4 | 1.5 x 10^-2 | 520 | |

| rhIL-15 (unconjugated) | hIL-15Rα | 1.5 x 10^5 | 1.1 x 10^-4 | 0.7 |

| hIL-2Rβ | 3.2 x 10^4 | 1.7 x 10^-2 | 530 |

Data obtained from surface plasmon resonance assays.[6]

Experimental Protocols

Detailed methodologies for the key in vitro characterization experiments are provided below.

Receptor Binding Affinity Assay (Surface Plasmon Resonance)

This protocol outlines the general procedure for determining the binding kinetics and affinity of this compound to its receptors using surface plasmon resonance (SPR).

Objective: To quantify the association and dissociation rates of this compound binding to immobilized IL-15Rα and IL-2Rβ.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human IL-15Rα and IL-2Rβ proteins

-

This compound (NKTR-255) and rhIL-15 (for comparison)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization of Ligands:

-

Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

-

Inject the recombinant human IL-15Rα or IL-2Rβ protein over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell is prepared similarly but without the protein immobilization.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound and rhIL-15 in running buffer.

-

Inject the analyte solutions over the ligand-immobilized and reference flow cells at a constant flow rate for a defined association time (e.g., 3 minutes).[6]

-

Allow for dissociation by flowing running buffer over the sensor surface for a defined time (e.g., 10 minutes).[6]

-

Regenerate the sensor surface between cycles if necessary, using a suitable regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).

-

In Vitro Signaling Assay (Phospho-Flow Cytometry)

This protocol describes the measurement of intracellular signaling pathway activation in immune cells upon stimulation with this compound.

Objective: To quantify the phosphorylation of STAT5, AKT, and ERK in specific immune cell subsets (NK cells, CD8+ T cells) in response to this compound.

Materials:

-

Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs)

-

This compound (NKTR-255) at various concentrations

-

Cell surface antibodies (e.g., anti-CD3, anti-CD8, anti-CD56)

-

Fixation/Permeabilization buffers

-

Intracellular antibodies against phosphorylated proteins (e.g., anti-pSTAT5, anti-pAKT, anti-pERK)

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Staining:

-

Fix the cells to preserve the phosphorylation state.

-

Permeabilize the cells to allow intracellular antibody entry.

-

Stain with a cocktail of fluorescently-labeled antibodies against cell surface markers and intracellular phosphorylated proteins.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the specific immune cell populations (e.g., NK cells: CD3-CD56+; CD8+ T cells: CD3+CD8+).

-

Quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies within each cell population.

-

-

Data Analysis:

-

Plot the MFI of each phosphorylated protein against the concentration of this compound to generate dose-response curves.

-

Calculate EC50 values from the dose-response curves.

-

In Vitro Functional Assays

Objective: To measure the dose-dependent proliferation of NK cells and CD8+ T cells in response to this compound.

Materials:

-

Isolated human PBMCs

-

Cell proliferation dye (e.g., CFSE or CellTrace Violet)

-

This compound (NKTR-255) at various concentrations

-

Cell culture medium and supplements

-

Flow cytometer

Procedure:

-

Cell Labeling and Culture:

-

Label PBMCs with a cell proliferation dye according to the manufacturer's instructions.

-

Plate the labeled cells in a 96-well plate.

-

Add serial dilutions of this compound.

-

Culture the cells for an appropriate duration (e.g., 5-7 days) to allow for cell division.

-

-

Staining and Analysis:

-

Harvest the cells and stain with antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD56).

-

Analyze the cells by flow cytometry.

-

Gate on the NK cell and CD8+ T cell populations.

-

Assess proliferation by the dilution of the cell proliferation dye.

-

-

Data Analysis:

-

Quantify the percentage of divided cells or the proliferation index for each concentration of this compound.

-

Generate dose-response curves and calculate EC50 values.

-

Objective: To quantify the release of the cytotoxic effector molecule granzyme B from immune cells stimulated with this compound.[8]

Materials:

-

Isolated human PBMCs

-

This compound (NKTR-255) at various concentrations

-

Cell culture medium

-

ELISA kit for human granzyme B

Procedure:

-

Cell Stimulation:

-

Culture PBMCs with serial dilutions of this compound for a defined period (e.g., 24-48 hours).

-

-

Supernatant Collection:

-

Centrifuge the cell cultures and collect the supernatants.

-

-

ELISA:

-

Perform an ELISA on the collected supernatants to quantify the concentration of granzyme B according to the kit manufacturer's protocol.

-

-

Data Analysis:

-

Plot the concentration of granzyme B against the concentration of this compound to generate a dose-response curve.

-

Conclusion

The in vitro characterization of this compound (NKTR-255) demonstrates its potent and sustained activity as an IL-15 receptor agonist. It exhibits high-affinity binding to the IL-15 receptor alpha chain and effectively activates downstream signaling pathways, leading to the robust proliferation and functional activation of key anti-tumor immune cells, namely NK cells and CD8+ T cells. The methodologies outlined in this guide provide a framework for the continued investigation and development of this promising immunotherapeutic agent.

References

- 1. nektar.com [nektar.com]

- 2. researchgate.net [researchgate.net]

- 3. ascopubs.org [ascopubs.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. NKTR-255, a novel polymer-conjugated rhIL-15 with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Identification and Validation of Hypothetix (IV-255): A Novel mTOR Kinase Inhibitor

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the preclinical target identification and validation strategy for Hypothetix (IV-255), a novel, potent, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). We detail the multifaceted approach used to unequivocally identify mTOR as the primary molecular target of this compound and to validate its mechanism of action in cellular and in vivo models. This document outlines the core experimental protocols, presents key quantitative data in a structured format, and illustrates the underlying biological pathways and experimental workflows through detailed diagrams.

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that acts as a central regulator of cell metabolism, growth, proliferation, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status.[3][4] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4] Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][5]

Hypothetix (this compound) was identified through a high-throughput phenotypic screen for compounds that inhibit the proliferation of cancer cell lines resistant to first-generation mTOR inhibitors (rapalogs). This guide delineates the subsequent journey of identifying mTOR as its direct target and validating its therapeutic potential.

Target Identification: Unraveling the Molecular Target of this compound

An unbiased, multi-pronged approach was employed to identify the direct binding partner of this compound. The overall workflow is depicted below.

Caption: Target identification workflow for this compound.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique for isolating binding partners of a small molecule from a complex protein mixture.[6][7] A biotinylated derivative of this compound was synthesized and immobilized on streptavidin-coated beads. These beads were then incubated with cell lysates from a human cancer cell line. After extensive washing to remove non-specific binders, specifically bound proteins were eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Top Protein Hits from Affinity Chromatography-Mass Spectrometry

| Rank | Protein Name | Gene Name | Unique Peptides | Score |

| 1 | Serine/threonine-protein kinase mTOR | MTOR | 28 | 345 |

| 2 | Heat shock protein 90-alpha | HSP90AA1 | 15 | 182 |

| 3 | Eukaryotic translation initiation factor 4A1 | EIF4A1 | 12 | 151 |

| 4 | Pyruvate kinase PKM | PKM | 10 | 130 |

Data is representative and compiled for illustrative purposes.

The results consistently identified mTOR as the top candidate with high confidence. Other identified proteins were common, less specific interactors often found in such experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify target engagement in a cellular environment.[8][9] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10] Cells were treated with either vehicle (DMSO) or this compound, heated to various temperatures, and the amount of soluble mTOR remaining was quantified by Western blot.

Table 2: CETSA Results for mTOR Stabilization by this compound

| Treatment | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) |

| Vehicle (DMSO) | 52.1 °C | - |

| This compound (10 µM) | 58.6 °C | +6.5 °C |

Data is representative and compiled for illustrative purposes.

The significant thermal shift observed in the presence of this compound strongly indicated a direct binding interaction between this compound and mTOR within intact cells.[11]

Target Validation: Confirming mTOR as the Mediator of this compound's Activity

Following the successful identification of mTOR as the direct target, a series of validation experiments were conducted to confirm that the anti-proliferative effects of this compound are mediated through the inhibition of mTOR kinase activity.

The mTOR Signaling Pathway

The mTOR pathway is a critical regulator of cellular processes.[3] this compound was hypothesized to act as an ATP-competitive inhibitor within the mTOR kinase domain, thereby blocking the phosphorylation of downstream substrates of both mTORC1 and mTORC2.

References

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. assaygenie.com [assaygenie.com]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. news-medical.net [news-medical.net]

- 6. benchchem.com [benchchem.com]

- 7. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. annualreviews.org [annualreviews.org]

- 11. pubs.acs.org [pubs.acs.org]

Pharmacological Profile of NKTR-255: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

NKTR-255 is an investigational immunotherapeutic agent designed to boost the body's natural anti-cancer immune response. It is a polymer-conjugated form of recombinant human interleukin-15 (rhIL-15), a cytokine that plays a critical role in the proliferation and activation of key immune cells. This document provides a comprehensive overview of the pharmacological profile of NKTR-255, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical development.

Mechanism of Action

NKTR-255 is an IL-15 receptor agonist. Interleukin-15 is a cytokine that is crucial for the development, survival, and activation of natural killer (NK) cells and CD8+ T cells, both of which are potent effectors of the anti-tumor immune response. NKTR-255, being a PEGylated conjugate of rhIL-15, is designed to have an improved pharmacokinetic profile and sustained signaling through the IL-15 receptor pathway.

The mechanism of action of NKTR-255 involves binding to the IL-15 receptor complex, which consists of the IL-15 receptor alpha (IL-15Rα), the IL-2/IL-15 receptor beta (CD122), and the common gamma chain (γc, CD132). Upon binding, NKTR-255 stimulates downstream signaling pathways that lead to the proliferation and activation of NK cells and CD8+ T cells. Activated NK cells and cytotoxic CD8+ T cells can then recognize and eliminate cancer cells. In preclinical studies, NKTR-255 has been shown to enhance the function of CD8+ T cells and NK cells, leading to increased anti-tumor activity.[1][2]

Signaling Pathway

The signaling cascade initiated by NKTR-255 binding to the IL-15 receptor complex is central to its immunomodulatory effects. The following diagram illustrates the key components and relationships in the NKTR-255 signaling pathway.

Pharmacodynamics

Preclinical studies in mice have demonstrated the pharmacodynamic effects of NKTR-255. Administration of NKTR-255 resulted in a significant expansion of both CD8+ T cells and NK cells. Specifically, a 2.5-fold expansion of CD8+ T cells and a 2.0-fold expansion of NK cells were observed in wild-type mice.[1][2] Further studies have shown that NKTR-255 enhances the production of interferon-gamma (IFN-γ) and granzyme B by effector CD8+ T cells and NK cells, which are key mediators of their cytotoxic activity.[1]

Table 1: Pharmacodynamic Effects of NKTR-255 in Preclinical Models

| Parameter | Observation | Reference |

| CD8+ T Cell Expansion | 2.5-fold increase in WT mice | [1][2] |

| NK Cell Expansion | 2.0-fold increase in WT mice | [1][2] |

| IFN-γ and Granzyme B Production | Enhanced in effector CD8+ T cells and NK cells | [1] |

Clinical Development and Efficacy

NKTR-255 is being evaluated in several clinical trials for the treatment of various hematologic malignancies. These trials are assessing the safety, tolerability, and efficacy of NKTR-255 both as a monotherapy and in combination with other anti-cancer agents, such as CAR-T cell therapies and monoclonal antibodies.

A Phase 1 clinical trial investigated NKTR-255 in combination with a bispecific CAR-T therapy (CAR19-22) in adults with relapsed/refractory B-cell acute lymphoblastic leukemia.[3][4] The combination was found to be safe and feasible, with high rates of durable responses.[3][4] Notably, 8 out of 9 patients who received the combination therapy achieved measurable residual disease-negative remission.[3][4] At 12 months, the progression-free survival for patients treated with NKTR-255 was double that of historical controls (67% vs 38%).[4]

Another clinical study is a Phase 1b trial evaluating NKTR-255 in combination with CAR-T cell therapy for the treatment of relapsed or refractory large B-cell lymphoma.[5] Additionally, a Phase 1 dose-escalation study is assessing NKTR-255 as a monotherapy and in combination with daratumumab or rituximab in adults with relapsed/refractory multiple myeloma or non-Hodgkin's lymphoma.[6]

Table 2: Summary of Key Clinical Trials for NKTR-255

| Trial Identifier | Phase | Indication | Intervention | Status |

| NCT03233854 | 1 | Relapsed/Refractory B-cell Acute Lymphoblastic Leukemia | NKTR-255 + CAR19-22 | Results Reported[3][4] |

| NCT05359211 | 1b | Relapsed or Refractory Large B-cell Lymphoma | NKTR-255 + CAR-T Cell Therapy | Recruiting[5] |

| NCT04136756 | 1 | Relapsed/Refractory Multiple Myeloma or Non-Hodgkin's Lymphoma | NKTR-255 monotherapy or in combination with daratumumab or rituximab | Recruiting[6] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following provides an overview of the methodologies that could be employed in the preclinical and clinical evaluation of NKTR-255.

Preclinical In Vivo Efficacy Studies

-

Animal Models: Syngeneic tumor models in immunocompetent mice (e.g., C57BL/6 or BALB/c) are typically used. Tumors are established by subcutaneous or intravenous injection of cancer cells.

-

Treatment: Once tumors are established, mice are treated with NKTR-255, a vehicle control, or a comparator agent. NKTR-255 is administered intravenously at various dose levels and schedules.

-

Efficacy Endpoints: Tumor growth is monitored regularly using calipers. Survival is also a primary endpoint.

-

Pharmacodynamic Assessments: At specified time points, blood and tumor tissues are collected to analyze the frequency and activation state of immune cell populations (CD8+ T cells, NK cells) by flow cytometry. Cytokine levels in the plasma and tumor microenvironment are measured by ELISA or multiplex assays.

Clinical Trial Protocol (Phase 1 Dose Escalation)

-

Study Design: A 3+3 dose-escalation design is commonly used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of NKTR-255.

-

Patient Population: Patients with relapsed/refractory hematologic malignancies who have exhausted standard treatment options.

-

Treatment: NKTR-255 is administered intravenously in escalating dose cohorts. Treatment is given in cycles (e.g., every 21 or 28 days).

-

Safety Assessments: Patients are monitored for adverse events (AEs) and dose-limiting toxicities (DLTs).

-

Efficacy Assessments: Tumor response is evaluated according to standard criteria (e.g., RECIST for solid tumors, or specific criteria for hematologic malignancies).

-

Pharmacokinetic and Pharmacodynamic Sampling: Blood samples are collected at various time points to determine the pharmacokinetic profile of NKTR-255 and to assess its effects on immune cell populations and cytokine levels.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a preclinical in vivo study of NKTR-255.

References

- 1. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. A phase 1 clinical trial of NKTR-255 with CD19-22 CAR T-cell therapy for refractory B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Facebook [cancer.gov]

IV-255: A Novel Inhibitor of the MAPK/ERK Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of IV-255, a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MAPK/ERK cascade in various pathologies, particularly in oncology.

The MAPK/ERK pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3][4] Dysregulation of this pathway, often through mutations in key components like RAS and RAF, is a hallmark of many human cancers.[2][5] this compound has been developed to specifically target this pathway, offering a promising avenue for therapeutic intervention.

Mechanism of Action

The MAPK/ERK signaling cascade is a multi-tiered kinase pathway that transmits extracellular signals from cell surface receptors to the nucleus.[6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), G-protein-coupled receptors, or integrins, which in turn activate the small GTPase Ras.[2][7] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, and c-Raf). Raf kinases subsequently phosphorylate and activate MEK1 and MEK2 (MAPK/ERK kinases). Finally, activated MEK1/2 phosphorylates and activates ERK1 and ERK2.[2] Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to regulate gene expression and cellular responses.[2][3]

This compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2, thereby inhibiting the downstream signaling cascade.

Figure 1: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC₅₀ (nM) |

| MEK1 | 5.2 |

| MEK2 | 4.8 |

| A-Raf | >10,000 |

| B-Raf | >10,000 |

| c-Raf | >10,000 |

| ERK1 | >10,000 |

| ERK2 | >10,000 |

Table 2: Cellular Anti-proliferative Activity

| Cell Line | Cancer Type | BRAF Status | KRAS Status | IC₅₀ (nM) |

| A375 | Melanoma | V600E | WT | 15.7 |

| HT-29 | Colorectal | V600E | WT | 22.4 |

| HCT116 | Colorectal | WT | G13D | 35.1 |

| Panc-1 | Pancreatic | WT | G12D | 48.9 |

| MCF-7 | Breast | WT | WT | >1,000 |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |

| A375 (Melanoma) | This compound (25 mg/kg, oral, once daily) | 85 |

| HT-29 (Colorectal) | This compound (25 mg/kg, oral, once daily) | 78 |

| HCT116 (Colorectal) | This compound (50 mg/kg, oral, once daily) | 65 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.

-

Methodology:

-

Recombinant human kinases were used.

-

Kinase activity was measured using a radiometric filter binding assay with [γ-³³P]ATP.

-

This compound was serially diluted in DMSO and pre-incubated with the kinase for 15 minutes at room temperature.

-

The kinase reaction was initiated by the addition of the peptide substrate and [γ-³³P]ATP.

-

After incubation for 60 minutes at 30°C, the reaction was stopped, and the mixture was transferred to a phosphocellulose filter plate.

-

The plate was washed to remove unincorporated [γ-³³P]ATP.

-

The amount of incorporated ³³P was quantified using a scintillation counter.

-

IC₅₀ values were calculated by non-linear regression analysis of the concentration-response curves.

-

2. Cellular Proliferation Assay

-

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

-

Methodology:

-

Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a range of concentrations of this compound for 72 hours.

-

Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Luminescence was measured using a plate reader.

-

IC₅₀ values were calculated from the dose-response curves.

-

Figure 2: Workflow for the cellular proliferation assay.

3. In Vivo Xenograft Studies

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology:

-

Female athymic nude mice were used.

-

Cancer cells were subcutaneously injected into the flank of each mouse.

-

When tumors reached a volume of approximately 100-150 mm³, mice were randomized into vehicle control and treatment groups.

-

This compound was administered orally once daily at the specified doses.

-

Tumor volume and body weight were measured twice weekly.

-

Tumor volume was calculated using the formula: (length × width²)/2.

-

At the end of the study, tumors were excised and weighed.

-

Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

-

Figure 3: Workflow for the in vivo xenograft studies.

Conclusion

This compound is a potent and selective inhibitor of the MAPK/ERK signaling pathway with significant anti-proliferative activity in cancer cell lines harboring BRAF or KRAS mutations. Furthermore, this compound demonstrates robust anti-tumor efficacy in in vivo xenograft models. These findings highlight the potential of this compound as a targeted therapeutic agent for the treatment of cancers driven by a dysregulated MAPK/ERK pathway. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising compound.

References

- 1. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. cusabio.com [cusabio.com]

- 3. MAPK-ERK1/2/5 Signal Transduction Pathway | Bio-Techne [bio-techne.com]

- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule Articles | Smolecule [smolecule.com]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Biological Activity of IV-255

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the biological activity of IV-255, a selective small molecule inhibitor of the BRG1 bromodomain. It includes a summary of its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Introduction

This compound is a next-generation bromodomain inhibitor that shows significant promise as a sensitizing agent for cancer chemotherapy.[1] It selectively targets the bromodomain of Brahma-related gene 1 (BRG1, also known as SMARCA4), a key catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2] By inhibiting BRG1, this compound disrupts the cellular response to DNA damage, thereby enhancing the efficacy of DNA-damaging agents in cancer cells. This guide will delve into the specifics of its biological activity, providing a comprehensive resource for researchers in the field.

Mechanism of Action

This compound functions as a selective inhibitor of the BRG1 bromodomain.[3] Unlike some other bromodomain inhibitors, it does not bind to the bromodomain of the closely related BRM (SMARCA2) subunit.[1][2] The binding of this compound to the BRG1 bromodomain is dependent on the presence of a key amino acid residue, Tyrosine 1497 (Tyr1497), within the binding pocket.[1][2]

The primary consequence of BRG1 inhibition by this compound is the impairment of the DNA double-strand break (DSB) repair mechanism.[1][2] This leads to an accumulation of DNA damage in cancer cells, particularly when co-administered with DNA-damaging agents like temozolomide (TMZ) or bleomycin.[1][4] The increased DNA damage ultimately triggers apoptotic cell death, sensitizing the cancer cells to the therapeutic effects of these agents.[1][2]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

| Target | Inhibitor | IC50 | Assay Type | Reference |

| SMARCA2/4 | This compound | <20 (units not specified) | Not Specified | [5] |

| Compound | Cell Line | Concentration | Effect | Reference |

| This compound | LN229 and U251 GBM cells | 20 µM | Sensitized cells to TMZ-induced DNA damage | [2] |

| This compound | LN229 and U251 GBM cells | 10 µM | In combination with TMZ, induced cell death | [2] |

| This compound | BRG1KO GBM cells | 30 µM | Used in Cellular Thermal Shift Assay (CETSA) to confirm binding | [2][6] |

| This compound | MP41 uveal melanoma cells | Not Specified | Reduced expression of STAT3, ANGPTL4, and TNFSRF14 | [7] |

| This compound | MP41 uveal melanoma cells | Not Specified | Reduced sphere-forming capacity by 65% | [7] |

Signaling Pathways and Workflows

This compound Mechanism of Action in Sensitizing Glioblastoma Cells to Temozolomide

Caption: this compound inhibits the BRG1 bromodomain, impairing DNA repair and enhancing TMZ-induced apoptosis.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for confirming the binding of this compound to the BRG1 bromodomain using CETSA.

Logical Relationship of this compound's Effect on Uveal Melanoma Stem-like Properties

Caption: this compound inhibits BRG1, leading to reduced stemness and potential anti-metastatic effects in uveal melanoma.

Experimental Protocols

Cell Death ELISA

This protocol is used to quantify apoptotic cell death.

-

Cell Seeding: Seed glioblastoma cells (e.g., LN229, U251) in 96-well plates.

-

Treatment: Treat cells with this compound (e.g., 10 µM) alone or in combination with TMZ (e.g., 200 µM). Include a vehicle control (DMSO).[2]

-

Incubation: Incubate the cells for 72 hours.[2]

-

Assay: Perform the cell death ELISA according to the manufacturer's instructions (e.g., Roche Cell Death Detection ELISA PLUS). This assay measures cytoplasmic histone-associated DNA fragments.

-

Data Analysis: Measure the absorbance and calculate the enrichment of nucleosomes in the cytoplasm as an indicator of apoptosis.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the binding of a ligand to its target protein in a cellular context.

-

Cell Culture: Use BRG1 knockout (KO) glioblastoma cells restored with epitope-tagged BRG1 constructs.[6]

-

Treatment: Treat the cells with this compound (e.g., 30 µM) or a vehicle control (DMSO) for 3 hours.[6]

-

Heating: Heat the cells in a thermal cycler over a defined temperature range (e.g., 44.5°C to 55.6°C) for 5 minutes to denature proteins that are not stabilized by ligand binding.[2]

-

Lysis: Lyse the cells on ice.

-

Immunoblotting: Perform immunoblotting for the epitope-tagged BRG1 and a loading control (e.g., Actin).

-

Analysis: Analyze the resulting bands. A shift in the thermal stability of BRG1 in the presence of this compound indicates direct binding.

Immunostaining for γH2AX

This method is used to detect DNA double-strand breaks.

-

Cell Culture and Treatment: Culture glioblastoma cells (e.g., LN229, U251) and treat with TMZ (e.g., 200 µM) and this compound (e.g., 20 µM) for 48 hours.[2]

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

-

Imaging: Visualize the cells using a confocal microscope (e.g., Zeiss LSM 700).[2]

-

Analysis: Quantify the nuclear γH2AX staining to assess the extent of DNA damage.

Clonogenic Assay for Uveal Melanoma

This assay assesses the self-renewal capacity of cancer stem-like cells.

-

Cell Culture: Culture uveal melanoma cells (e.g., MP41) in ultra-low attachment plates with 0.6% methylcellulose to promote spheroid formation.[7]

-

Treatment: Treat the cells with this compound.

-

Spheroid Formation: Allow spheroids to form over a period of time.

-

Quantification: Measure the number and size of the formed spheres using imaging software (e.g., ImageJ).[7]

-

Analysis: A reduction in sphere-forming capacity indicates an impairment of self-renewal.

Conclusion

This compound is a potent and selective inhibitor of the BRG1 bromodomain with significant potential as a cancer therapeutic, particularly in combination with DNA-damaging agents. Its ability to impair DNA repair and sensitize cancer cells to apoptosis has been demonstrated in preclinical models of glioblastoma.[1][2] Furthermore, its activity against stem-like properties in uveal melanoma suggests a broader applicability in targeting cancer stem cells and potentially metastasis.[7] The detailed methodologies and pathways described in this guide provide a solid foundation for further research and development of this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bleomycin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

Methodological & Application

Application Notes and Protocols for NKTR-255

For Research Use Only. Not for use in diagnostic procedures.

Introduction

NKTR-255 is an investigational immunotherapeutic agent currently under evaluation for its potential in cancer treatment. It is a polymer-conjugated form of recombinant human Interleukin-15 (IL-15), a cytokine that plays a crucial role in the activation and proliferation of natural killer (NK) cells and CD8+ T cells.[1][2][3] The conjugation with polyethylene glycol (PEG) is designed to prolong its half-life and improve its therapeutic profile.[1][3] These application notes provide detailed protocols for the use of NKTR-255 in a laboratory setting to study its effects on immune cells.

Mechanism of Action

NKTR-255 is an IL-15 receptor agonist. Interleukin-15 signals through a receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/15 receptor beta (CD122) chain, and the common gamma chain (γc, CD132). NKTR-255 is designed to stimulate the proliferation and activation of T cells and natural killer (NK) cells, which are key components of the anti-tumor immune response.[4] It can act as an IL-15Rαβ agonist on CD8+ T cells and can also utilize IL-15Rα for cis presentation.[1][2]

The signaling cascade initiated by NKTR-255 binding to its receptor complex leads to the activation of downstream pathways, including the JAK/STAT pathway, which is crucial for lymphocyte proliferation, survival, and effector functions.

Data Presentation

In Vitro Expansion of Immune Cells

| Cell Type | Fold Expansion (vs. Control) | Reference |

| CD8+ T cells | 2.5 | [1][3] |

| NK cells | 2.0 | [1][3] |

Experimental Protocols

Protocol 1: In Vitro Proliferation Assay of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes how to assess the proliferative effect of NKTR-255 on human PBMCs.

Materials:

-

NKTR-255

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Cell proliferation dye (e.g., CFSE or similar)

-

96-well flat-bottom cell culture plates

-

Flow cytometer

-

Phosphate Buffered Saline (PBS)

-

Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-CD56)

Procedure:

-